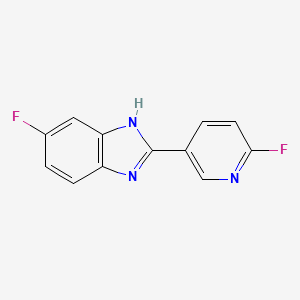

6-fluoro-2-(6-fluoropyridin-3-yl)-1H-benzimidazole

Descripción general

Descripción

Fluorinated pyridines, such as “6-fluoro-2-(6-fluoropyridin-3-yl)-1H-benzimidazole”, are of interest due to their unusual physical, chemical, and biological properties. The presence of strong electron-withdrawing substituents in the aromatic ring reduces their basicity and makes them less reactive than their chlorinated and brominated analogues .

Synthesis Analysis

The synthesis of fluorinated pyridines is a challenging problem. Various methods have been developed for the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and fluoropyridines fused with carbo-, heterocycles .Molecular Structure Analysis

The molecular structure of fluorinated pyridines is characterized by the presence of fluorine atoms, which are strong electron-withdrawing substituents. This gives these compounds unique physical and chemical properties .Physical And Chemical Properties Analysis

Fluorinated pyridines have unique physical and chemical properties due to the presence of fluorine atoms. These properties include reduced basicity and lower reactivity compared to their chlorinated and brominated analogues .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Benzimidazole derivatives, including those similar to 6-fluoro-2-(6-fluoropyridin-3-yl)-1H-benzimidazole, have been synthesized for their potential biological activities. For instance, a study reported the synthesis of novel 2-(6-fluorochroman-2-yl)-1-alkyl/acyl/aroyl-1H-benzimidazoles, which exhibited promising anti-bacterial activity against Salmonella typhimurium, although with limited activity against other strains like S. aureus. This highlights the compound's potential in developing anti-bacterial agents (Kumar et al., 2006).

Antimicrobial and Antifungal Applications

Further research into benzimidazole derivatives has shown significant antimicrobial and antifungal activities. For example, derivatives synthesized and evaluated for these properties showed notable activity against Candida albicans, indicating the potential for developing treatments against fungal infections (Kuş et al., 2001).

Pharmacological Screening for Antimicrobial and Anti-inflammatory Activities

Studies have also focused on the synthesis of fluorinated heterocyclic compounds, including benzimidazole derivatives, for pharmacological screening. These compounds were evaluated for their antimicrobial and anti-inflammatory activities, demonstrating moderate effectiveness in these areas. This suggests potential applications in developing new therapeutic agents for treating infections and inflammation (Binoy et al., 2021).

Potential in Antiseptic Drug Development

Investigations into new fluoro-benzimidazole derivatives, including those resembling nifuroxazide analogs, have shown high inhibitory activity against gastro-intestinal pathogens like Escherichia coli strains and Salmonella typhimurium. This points to their potential in developing novel intestinal antiseptic drugs, addressing the need for treatments targeting specific gastrointestinal infections (Çevik et al., 2017).

Neuroleptic and Antiproliferative Activities

Other research avenues have explored the neuroleptic activity of benzimidazole derivatives. Compounds such as 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles, with variations in substituents, showed significant neuroleptic activity. This opens up possibilities for the development of new treatments for neurological disorders (Strupczewski et al., 1985).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The development of new synthesis methods and the exploration of the biological activity of fluorinated pyridines are areas of ongoing research . The introduction of fluorine atoms into lead structures is a common chemical modification in the search for new agricultural products with improved physical, biological, and environmental properties .

Propiedades

IUPAC Name |

6-fluoro-2-(6-fluoropyridin-3-yl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2N3/c13-8-2-3-9-10(5-8)17-12(16-9)7-1-4-11(14)15-6-7/h1-6H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YONUVKLVBWMUSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=N2)C3=CN=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-fluoro-2-(6-fluoropyridin-3-yl)-1H-benzimidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

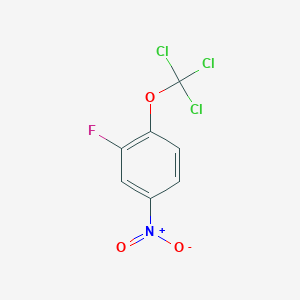

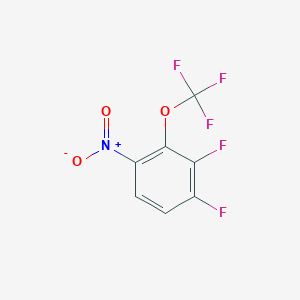

![1-[Chloro(difluoro)methoxy]-3-fluoro-2-nitro-benzene](/img/structure/B1402249.png)

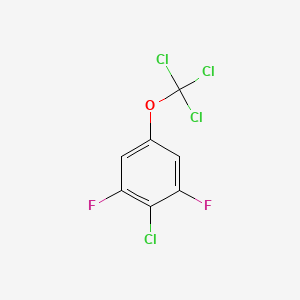

![1-[Chloro(difluoro)methoxy]-2,3,4,5,6-pentafluoro-benzene](/img/structure/B1402251.png)